molecular formula C21H25ClN2O3 B138242 Bepotastine CAS No. 125602-71-3

Bepotastine

Numéro de catalogue: B138242
Numéro CAS: 125602-71-3
Poids moléculaire: 388.9 g/mol
Clé InChI: YWGDOWXRIALTES-OAQYLSRUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bepotastine is a second-generation antihistamine that is primarily used to treat allergic conditions such as allergic rhinitis and urticaria. It is marketed under brand names like Talion and Bepreve. This compound is available in both oral and ophthalmic formulations and is known for its non-sedating properties .

Mécanisme D'action

Target of Action

Bepotastine primarily targets the histamine 1 (H1) receptor . This receptor plays a crucial role in mediating allergic reactions. This compound is a non-sedating, selective antagonist of the H1 receptor .

Mode of Action

This compound interacts with its target, the H1 receptor, by acting as a selective antagonist . This means it binds to the H1 receptor and blocks its activation, thereby preventing the release of histamine from mast cells . It also acts as a mast cell stabilizer and suppresses the migration of eosinophils into inflamed tissues . This prevents tissue damage and worsening of allergic inflammation of the conjunctiva .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine pathway . By blocking the H1 receptor, this compound inhibits the release of histamine from mast cells, a key event in the allergic response . This action disrupts the cascade of events that would normally lead to symptoms of an allergic reaction .

Pharmacokinetics

This compound exhibits high bioavailability when administered orally . It shows minimal systemic absorption, between 1 and 1.5% in healthy adults . The main route of elimination is urinary excretion, with 75-90% of the drug excreted unchanged . These pharmacokinetic properties impact the drug’s bioavailability and therapeutic effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action include the stabilization of mast cells and suppression of eosinophil migration into inflamed tissues . This results in the prevention of tissue damage and a reduction in the severity of allergic inflammation of the conjunctiva . In addition, this compound has been found to sensitize ovarian cancer cells to PARP inhibitors, highlighting its potential use in cancer therapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of bepotastine involves the preparation of key intermediates such as (S)-4-chlorophenylpyridylmethanol. This intermediate is synthesized using engineered alcohol dehydrogenase with a hydrophobic pocket, which enhances the binding and catalytic efficiency . The reaction conditions include optimized pH, temperature, buffer, and metal ions to achieve high enantiomeric excess and space-time yields .

Industrial Production Methods

Industrial production of this compound typically involves a biocatalytic approach using engineered enzymes to achieve high yields and purity. The process is designed to be scalable and efficient, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Bepotastine undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include alcohol dehydrogenases, metal ions, and various buffers. The conditions are optimized to achieve high catalytic efficiency and product yield .

Major Products Formed

The major products formed from these reactions include (S)-4-chlorophenylpyridylmethanol and ®-4-chlorobenzhydrol, which are key intermediates in the synthesis of this compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Levocetirizine: Another second-generation antihistamine used for similar indications.

    Olopatadine: Used primarily in ophthalmic formulations for allergic conjunctivitis.

    Cetirizine: A widely used second-generation antihistamine for allergic conditions.

Uniqueness

Bepotastine is unique in its combination of non-sedating properties, high selectivity for the histamine H1 receptor, and additional mast cell stabilizing effects. This makes it particularly effective in treating allergic conditions with minimal side effects .

Activité Biologique

Bepotastine besilate is a second-generation antihistamine that exhibits multiple biological activities, primarily as an H1 receptor antagonist and mast cell stabilizer. Its efficacy in treating allergic conditions such as urticaria and conjunctivitis has been well-documented through various studies. This article explores the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and safety profiles.

This compound functions through several mechanisms:

  • H1 Receptor Antagonism : It selectively inhibits H1 receptors, reducing the effects of histamine, which is crucial in allergic reactions.
  • Mast Cell Stabilization : this compound prevents mast cell degranulation, thereby inhibiting the release of pro-inflammatory mediators like histamine and leukotrienes .
  • Inhibition of Cytokine Production : It suppresses the production of pro-inflammatory cytokines by keratinocytes, including interleukin-5 (IL-5) and CD54 expression, which are significant in allergic responses .

Urticaria Treatment

A comparative study evaluated the efficacy of this compound versus levocetirizine in patients with chronic spontaneous urticaria. The results demonstrated:

  • Urticaria Activity Score (UAS7) : this compound significantly reduced UAS7 scores compared to levocetirizine, with a percentage decrease from baseline to the end of the fourth week being 86.3% versus 73.8%, respectively (P < 0.001) .
  • Quality of Life Improvement : The Chronic Urticaria Quality of Life Questionnaire showed a 68.22% improvement in the this compound group compared to 40.13% in the levocetirizine group (P < 0.000) .
ParameterThis compound GroupLevocetirizine GroupP Value
Percentage Reduction in UAS786.3%73.8%<0.001
CU-Q2oL Improvement68.22%40.13%<0.000
Clinical Global Improvement77.3%41%<0.001

Ocular Allergies

This compound has also shown efficacy in treating ocular allergies:

  • In a study involving this compound ophthalmic solution (1%), it was found to be superior to placebo in reducing conjunctival hyperemia within minutes after administration (P < 0.001) .
  • Patients experienced significant reductions in ocular itching and tearing over time, with effects lasting up to 16 hours post-administration .

Safety Profile

This compound is generally well-tolerated with a low incidence of adverse effects:

  • A study indicated that systemic absorption from ophthalmic use is minimal, reducing the risk of systemic side effects .
  • Most clinical trials report mild adverse effects similar to those seen with other antihistamines, such as drowsiness or dry mouth but at lower frequencies compared to first-generation antihistamines.

Case Studies and Research Findings

Several case studies have reinforced the findings related to this compound's efficacy:

  • Chronic Spontaneous Urticaria : A randomized open-label trial concluded that this compound not only improved urticaria symptoms but also enhanced patients' quality of life significantly more than levocetirizine .
  • Ocular Allergies : In pediatric populations, this compound demonstrated quicker relief from symptoms compared to other treatments such as olopatadine .

Propriétés

IUPAC Name

4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGDOWXRIALTES-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O[C@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bepotastine
Reactant of Route 2
Bepotastine
Reactant of Route 3
Bepotastine
Reactant of Route 4
Bepotastine
Reactant of Route 5
Bepotastine
Reactant of Route 6
Bepotastine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.